molecular formula C16H15N3O3S B5767878 ISOPROPYL 4-CYANO-3-METHYL-5-[(3-PYRIDYLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE

ISOPROPYL 4-CYANO-3-METHYL-5-[(3-PYRIDYLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE

Cat. No.: B5767878
M. Wt: 329.4 g/mol
InChI Key: ASNBMNXXSGDDJS-UHFFFAOYSA-N
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Description

ISOPROPYL 4-CYANO-3-METHYL-5-[(3-PYRIDYLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 4-CYANO-3-METHYL-5-[(3-PYRIDYLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The use of environmentally benign reagents and catalysts is also a consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 4-CYANO-3-METHYL-5-[(3-PYRIDYLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, Suzuki–Miyaura coupling requires a palladium catalyst and a boron reagent . Oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may lead to the formation of sulfoxides or sulfones, while reduction may lead to the formation of thiols or thioethers.

Scientific Research Applications

ISOPROPYL 4-CYANO-3-METHYL-5-[(3-PYRIDYLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ISOPROPYL 4-CYANO-3-METHYL-5-[(3-PYRIDYLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ISOPROPYL 4-CYANO-3-METHYL-5-[(3-PYRIDYLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE include other thiophene derivatives and heterocyclic compounds, such as:

  • Thiophene-2-carboxylate derivatives
  • Pyridine-3-carboxamide derivatives
  • Pyrazole derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

propan-2-yl 4-cyano-3-methyl-5-(pyridine-3-carbonylamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-9(2)22-16(21)13-10(3)12(7-17)15(23-13)19-14(20)11-5-4-6-18-8-11/h4-6,8-9H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNBMNXXSGDDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CN=CC=C2)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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